3-Acetyl-4-isobutyloxazolidin-5-one
Description
Properties
CAS No. |
150577-30-3 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |
InChI Key |
OHAMQMBQMVSFLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
Canonical SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
Synonyms |
5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Isoxazolyl Benzimidazoles ()
- Synthesis : Isoxazolyl benzimidazoles are synthesized via cyclo-condensation of β-substituted isoxazolylamido acids with N-methyl o-phenylene diamine in polyphosphoric acid . This method may parallel the synthesis of 3-acetyl-4-isobutyloxazolidin-5-one, though substituent-specific conditions (e.g., acetyl vs. styryl groups) would alter reaction pathways.
- Functional Groups : Unlike this compound, these compounds feature fused isoxazole-benzimidazole systems, which enhance aromaticity and stability. This structural divergence likely results in distinct biological activities (e.g., antimicrobial vs. anti-inflammatory) .
5-Chloro-2-methyl-4-isothiazolin-3-one ()
- Structure: This isothiazolinone derivative contains a sulfur atom in the heterocyclic ring instead of oxygen, as in oxazolidinones. The chlorine and methyl substituents confer strong biocidal properties, making it a common preservative in industrial applications .
- Reactivity: The sulfur atom increases electrophilicity, enhancing reactivity toward nucleophiles compared to oxazolidinones. This property underpins its biocidal mechanism but may also reduce metabolic stability in pharmaceutical contexts .
Hypothetical Property Comparison
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